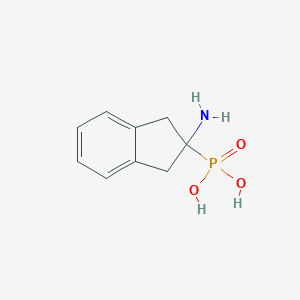![molecular formula C16H17NO4S2 B182836 Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]- CAS No. 65649-93-6](/img/structure/B182836.png)
Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]- is a chemical compound commonly known as DIBAL-H, which is widely used in organic chemistry as a reducing agent. It is a colorless liquid with a characteristic odor and is highly reactive. DIBAL-H is mainly used to reduce esters, carboxylic acids, and amides to aldehydes or primary alcohols.
科学研究应用
DIBAL-H has various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used in the reduction of ketones, aldehydes, and imines, as well as in the synthesis of complex organic molecules. DIBAL-H is also used in the preparation of chiral compounds, which have applications in the pharmaceutical industry. Additionally, DIBAL-H is used in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
作用机制
DIBAL-H acts as a reducing agent by transferring a hydride ion to the carbonyl group of the substrate. The hydride ion is transferred to the carbonyl group in a concerted manner, resulting in the formation of an intermediate alkoxide. The alkoxide is then protonated by DIBAL-H, resulting in the formation of the reduced product.
Biochemical and Physiological Effects:
DIBAL-H is not used in biochemical or physiological studies as it is a highly reactive reducing agent and can cause severe damage to biological systems. Therefore, it is not recommended for use in drug development or pharmacological studies.
实验室实验的优点和局限性
The advantages of using DIBAL-H as a reducing agent in laboratory experiments include its high reactivity, selectivity, and mild reaction conditions. DIBAL-H is also compatible with a wide range of functional groups, making it a versatile reducing agent. However, the limitations of using DIBAL-H include its high toxicity and air and moisture sensitivity. Therefore, it must be handled with great care, and reactions must be carried out under an inert atmosphere.
未来方向
For DIBAL-H research include the development of new synthetic methodologies using DIBAL-H, the synthesis of chiral compounds using DIBAL-H, and the application of DIBAL-H in the synthesis of metal-organic frameworks. Additionally, the development of new reducing agents with improved selectivity and reactivity could enhance the utility of DIBAL-H in organic synthesis.
合成方法
DIBAL-H is synthesized by the reaction of lithium aluminum hydride with diisobutylaluminum hydride in the presence of sulfur dioxide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The resulting product is purified by distillation under reduced pressure.
属性
CAS 编号 |
65649-93-6 |
|---|---|
分子式 |
C16H17NO4S2 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
2,2-bis-(4-methylphenyl)sulfonylethenamine |
InChI |
InChI=1S/C16H17NO4S2/c1-12-3-7-14(8-4-12)22(18,19)16(11-17)23(20,21)15-9-5-13(2)6-10-15/h3-11H,17H2,1-2H3 |
InChI 键 |
QEDPKNNUWJCJKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN)S(=O)(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN)S(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
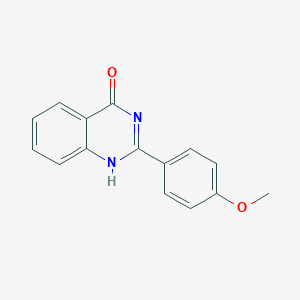

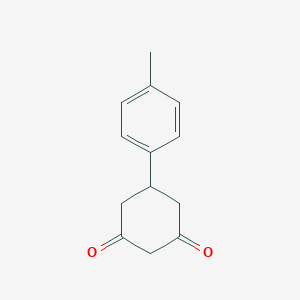
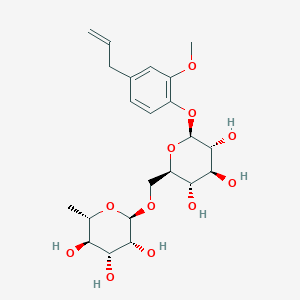
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)
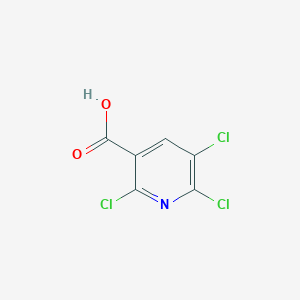
![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)

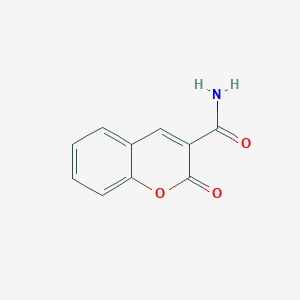
![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)

![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)
